molecular formula C24H31F3O B14201242 7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene CAS No. 850053-04-2

7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene

Cat. No.: B14201242
CAS No.: 850053-04-2
M. Wt: 392.5 g/mol
InChI Key: LYMYYYIKRKTTRI-UHFFFAOYSA-N
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Description

7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a butoxy group, an ethylcyclohexyl group, and three fluorine atoms attached to a naphthalene ring. Its chemical structure is represented by the molecular formula C24H31F3O.

Preparation Methods

The synthesis of 7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in drug design.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene include other fluorinated naphthalene derivatives and compounds with similar functional groups. For example:

Properties

CAS No.

850053-04-2

Molecular Formula

C24H31F3O

Molecular Weight

392.5 g/mol

IUPAC Name

7-butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene

InChI

InChI=1S/C24H31F3O/c1-3-5-14-28-20-13-12-18-15-19(22(25)24(27)21(18)23(20)26)11-10-17-8-6-16(4-2)7-9-17/h12-13,15-17H,3-11,14H2,1-2H3

InChI Key

LYMYYYIKRKTTRI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C(=C(C=C2C=C1)CCC3CCC(CC3)CC)F)F)F

Origin of Product

United States

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